molecular formula C13H18O3 B3014174 3-Acetyladamantane-1-carboxylic acid CAS No. 91442-73-8

3-Acetyladamantane-1-carboxylic acid

Cat. No. B3014174
CAS RN: 91442-73-8
M. Wt: 222.284
InChI Key: MKSYFGOQROAZCW-UHFFFAOYSA-N
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Description

3-Acetyladamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H18O3 . It is classified as an intermediate .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 3-Phenyl-adamantane-1-carboxylic acid (PACA), was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR) . This could suggest potential synthesis methods for this compound.


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 222.28 . Other specific physical and chemical properties were not found.

Relevant Papers A paper on the synthesis and characterization of 3-Phenyl-adamantane-1-carboxylic acid, a compound related to this compound, was found . The paper discusses the synthesis of the compound and its characterization using various techniques . This could provide valuable insights for research involving this compound.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

3-Acetyladamantane-1-carboxylic acid plays a role in the synthesis of various compounds. An efficient method was developed for synthesizing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, a saxagliptin intermediate, from 1-adamantanecarboxylic acid. This process includes acylation and oxidation steps, highlighting the compound's utility in pharmaceutical intermediates (Liao et al., 2019).

Catalytic and Chemical Reactions

The compound is also involved in catalytic and chemical reactions. For instance, it features in the Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This process involves the formation of new bonds and demonstrates the compound's role in complex organic syntheses (Liao et al., 2005).

Iron Overload Treatment

This compound derivatives have been explored for treating iron overload. Conjugates with desferrioxamine B (DFOB) and adamantane derivatives showed potential in mobilizing intracellular iron, suggesting therapeutic applications in conditions like beta-thalassemia (Liu et al., 2010).

Peptide Synthesis

Derivatives of this compound have been incorporated into peptides, indicating its relevance in the field of peptide chemistry. Efficient synthesis of such derivatives facilitates the creation of linear and cyclic peptides, expanding the scope of peptide-based research and drug development (Pätzel et al., 2004).

Bio-Oil Reforming

In the context of sustainable energy, carboxylic acids, including this compound derivatives, are significant in the steam reforming of bio-oil for hydrogen generation. This research contributes to our understanding of bio-oil's behavior in the reforming process, highlighting the potential for sustainable hydrogen production (Zhang et al., 2018).

Electrochemical and Catalytic Studies

The compound is also significant in electrochemical studies. For instance, carboxylic acids, including derivatives of this compound, have been examined for their partitioning behavior in electrochemical systems, providing insights into their chemical properties and potential applications (Fujii & Tanaka, 1981).

properties

IUPAC Name

3-acetyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(14)12-3-9-2-10(4-12)6-13(5-9,7-12)11(15)16/h9-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYFGOQROAZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3 mmol of 1-carboxyadamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 6 hours. Gas chromatographic analysis of products in the reaction mixture demonstrated that 1-carboxyadamantane was converted, at a rate of 92%, to 1-acetyl-3-carboxyadamantane (yield 46%), and 1-acetyl-3-carboxy-5-adamantanol (yield 24%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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